N-(5-Bromo-6-quinoxalinyl)guanidine hydrochloride is a chemical compound with significant relevance in pharmaceutical research, particularly as an impurity associated with Brimonidine tartrate, a well-known alpha-2 adrenergic receptor agonist used primarily in the treatment of glaucoma. The compound is classified under the category of heterocyclic compounds, specifically quinoxalines, which are recognized for their diverse biological activities and potential therapeutic applications.
N-(5-Bromo-6-quinoxalinyl)guanidine hydrochloride is classified as a pharmaceutical impurity and is structurally related to quinoxaline derivatives. Its chemical structure includes a bromine atom, which contributes to its biological activity. The compound's CAS number is 1797986-78-7, and its molecular formula is C₉H₈BrN₅·ClH, with a molecular weight of approximately 302.56 g/mol .
The synthesis of N-(5-Bromo-6-quinoxalinyl)guanidine hydrochloride typically involves multi-step organic reactions that may include bromination, guanidination, and subsequent purification processes.
Technical Details:
This synthetic pathway allows for the incorporation of the bromine substituent, which is crucial for the compound's biological activity .
The molecular structure of N-(5-Bromo-6-quinoxalinyl)guanidine hydrochloride can be represented by its SMILES notation: Cl.NC(=Nc1ccc2nccnc2c1Br)N
. The compound features a quinoxaline ring system with a bromine substituent at the 5-position and a guanidine moiety attached to the nitrogen atom .
N-(5-Bromo-6-quinoxalinyl)guanidine hydrochloride can participate in various chemical reactions due to its functional groups:
Technical Details:
The reactivity of this compound allows it to serve as an intermediate in synthesizing other pharmacologically active compounds or derivatives .
The mechanism of action for N-(5-Bromo-6-quinoxalinyl)guanidine hydrochloride primarily relates to its role as an impurity in Brimonidine tartrate. It acts as an agonist at alpha-2 adrenergic receptors, leading to decreased neurotransmitter release and resulting in reduced intraocular pressure.
When administered, this compound binds to alpha-2 adrenergic receptors located in the eye's tissues, promoting vasoconstriction and reducing aqueous humor production. This mechanism is crucial in managing conditions like glaucoma where intraocular pressure must be controlled .
N-(5-Bromo-6-quinoxalinyl)guanidine hydrochloride is typically presented as a white to off-white solid.
Key chemical properties include:
The purity of this compound is critical for its application in pharmaceutical formulations, often analyzed via HPLC .
N-(5-Bromo-6-quinoxalinyl)guanidine hydrochloride finds applications primarily in scientific research related to pharmacology and medicinal chemistry. Its relevance stems from:
N-(5-Bromo-6-quinoxalinyl)guanidine hydrochloride is formally identified by the IUPAC name 2-(5-bromoquinoxalin-6-yl)guanidine hydrochloride. This nomenclature specifies the parent heterocycle (quinoxaline), substituent positions (bromine at C5), and the guanidine moiety at C6, protonated as a hydrochloride salt [1] [4]. The compound is designated under CAS Registry Number 1797986-78-7 for the salt form and 168329-48-4 for the free base [1] [2]. Its synonyms include:
The "quinoxalinyl" term denotes attachment at the heterocycle’s carbon atom, while "guanidine" describes the –NHC(=NH)NH₂ functional group. The hydrochloride suffix confirms the protonated state.
The compound exhibits the molecular formula C₉H₈BrN₅·HCl for the hydrochloride salt, with a molecular weight of 302.56 g/mol [1]. The free base corresponds to C₉H₈BrN₅ (MW: 266.10 g/mol) [2] [4]. Key structural features include:
Table 1: Atomic Composition and Mass Data
Property | Hydrochloride Salt | Free Base |
---|---|---|
Molecular Formula | C₉H₈BrN₅·HCl | C₉H₈BrN₅ |
Molecular Weight (g/mol) | 302.56 | 266.10 |
Accurate Mass (monoisotopic) | 300.973 (free base ion) | 265.000 |
SMILES | Cl.NC(=Nc₁ccc₂nccnc₂c₁Br)N | NC(=Nc₁ccc₂nccnc₂c₁Br)N |
The planar quinoxaline system and guanidine group preclude stereocenters, confirming achirality. Tautomerism is possible within the guanidine group (imino-amino equilibrium), though crystallographic data would resolve the dominant form.
Spectroscopic properties are inferred from structural analogs and empirical databases due to limited public data for this specific compound.
Nuclear Magnetic Resonance (NMR):
Table 2: Predicted NMR Chemical Shifts
Atom Position | ¹H Shift (δ ppm) | ¹³C Shift (δ ppm) |
---|---|---|
Quinoxaline C2-H | 8.9–9.1 | 152.0 |
Quinoxaline C3-H | 8.5–8.7 | 143.5 |
Quinoxaline C7-H | 7.8–8.0 | 130.0 |
Quinoxaline C8-H | 7.6–7.8 | 128.5 |
Guanidine NH₂ | 6.8–7.2 (br) | – |
C5 (Br-substituted) | – | 138.0–140.0 |
C6 (guanidine-attached) | – | 148.0–150.0 |
Infrared (IR) Spectroscopy:Characteristic bands include:
Mass Spectrometry (MS):
No publicly available crystallographic data exists for N-(5-bromo-6-quinoxalinyl)guanidine hydrochloride [3] [6]. However, properties are inferred from related quinoxalines:
XRD analysis of similar guanidine-functionalized compounds confirms orthorhombic or monoclinic systems with space groups like Pna2₁ [5] [6]. Computational modeling suggests a planar quinoxaline ring with the guanidine group slightly twisted (<20°).
Table 3: Documented Physicochemical Properties
Property | Value | Reference |
---|---|---|
Purity | >95% (HPLC) | [1] |
Storage Temperature | -20°C | [1] |
Solubility | Polar solvents (DMSO, water) | [1] |
Role in Pharmaceuticals | Brimonidine impurity marker | [4] [7] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0